1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is a chemical compound with the molecular formula C16H24ClNO3 It is known for its unique structure, which includes a chlorophenyl group, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol typically involves the reaction of 4-chlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
- 1-(4-Chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propan-1-ol
Uniqueness
1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H24ClNO3 |
---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C16H24ClNO3/c1-12-7-18(8-13(2)21-12)9-16(19)11-20-10-14-3-5-15(17)6-4-14/h3-6,12-13,16,19H,7-11H2,1-2H3 |
InChI Key |
GLKNABKGKCGHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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